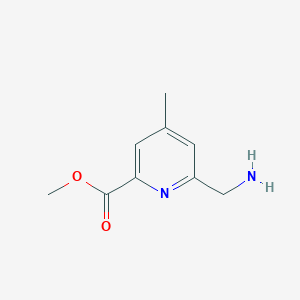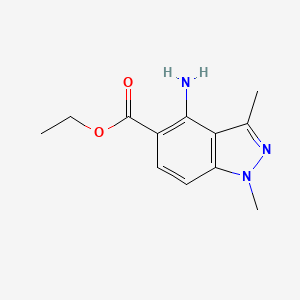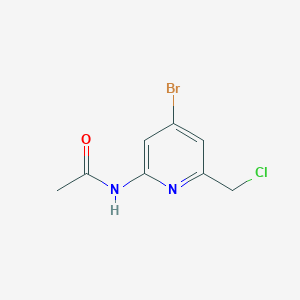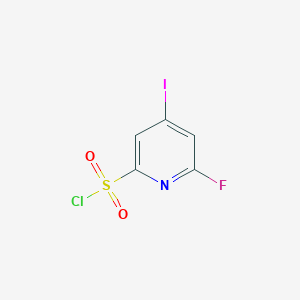
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO. This compound is characterized by the presence of a trifluoromethyl group (-CF3), a cyclopropoxy group, and an isopropyl group attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl trimethylsilane or trifluoromethane under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as Suzuki–Miyaura coupling, which involves the use of boron reagents, can also be employed for the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethyl group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other trifluoromethylpyridine derivatives such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 4-Cyclopropoxy-3-isopropyl-2-(trifluoromethyl)pyridine .
Uniqueness
3-Cyclopropoxy-4-isopropyl-2-(trifluoromethyl)pyridine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties. The presence of the cyclopropoxy and isopropyl groups, in addition to the trifluoromethyl group, can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14F3NO |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
3-cyclopropyloxy-4-propan-2-yl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)9-5-6-16-11(12(13,14)15)10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
HEBLWKYPIBDSEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=NC=C1)C(F)(F)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)




![1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine](/img/structure/B14847791.png)


